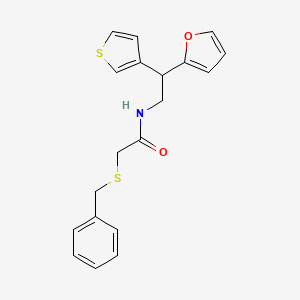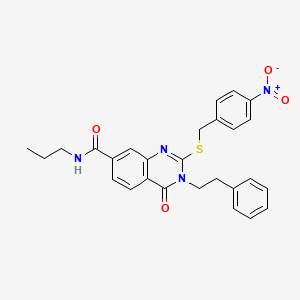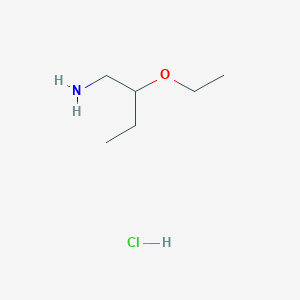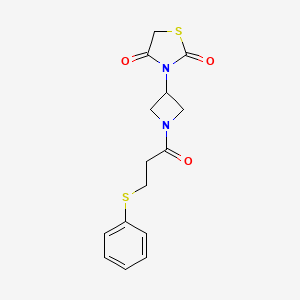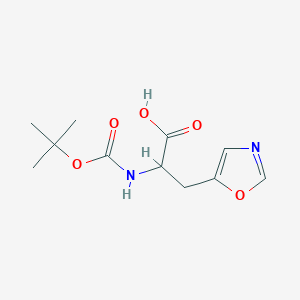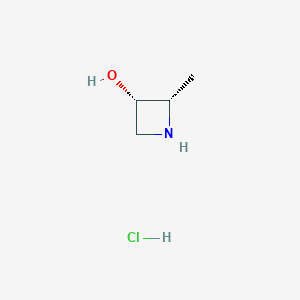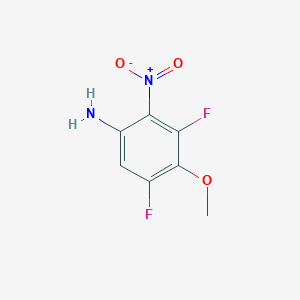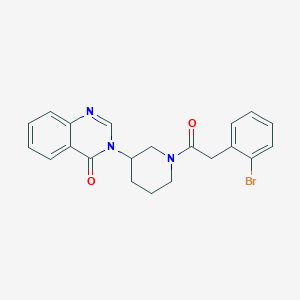
3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BRQ or 3-BPAPQ and has been studied for its biochemical and physiological effects in various laboratory experiments.
Scientific Research Applications
H1-Antihistaminic Agents
A novel series of quinazolin-4(3H)-one derivatives was synthesized and tested for H1-antihistaminic activity. These compounds, including a derivative closely related to the requested compound, showed significant protection against histamine-induced bronchospasm in guinea pigs. The study identified a compound with notable H1-antihistaminic activity and minimal sedation, suggesting potential for further development as new H1-antihistaminic agents (Alagarsamy et al., 2012).
Anti-inflammatory and Analgesic Screening
Another study focused on synthesizing novel quinazolin-4(3H)-one derivatives for anti-inflammatory and analgesic screening. The synthesized compounds exhibited good anti-inflammatory and analgesic activities compared to the reference standard indomethacin, with specific derivatives showing the highest activities. This research highlights the potential of quinazolin-4(3H)-one derivatives in developing new analgesic and anti-inflammatory drugs (Eweas et al., 2012).
Insecticidal Efficacy
Research into novel bis quinazolinone derivatives revealed their potential as insecticides. The study synthesized a series of these compounds and evaluated their insecticidal efficacy, demonstrating significant activity. This suggests the utility of quinazolin-4(3H)-one derivatives in developing new insecticidal agents (El-Shahawi et al., 2016).
Pesticidal Activities
Further investigation into the pesticidal activities of substituted quinazolin-4(3H)-one derivatives revealed significant antibacterial, insecticidal, and anti-acetylcholinesterase activities. These findings indicate the versatility of quinazolin-4(3H)-one derivatives in pesticide development (Misra & Gupta, 1982).
Antimicrobial Activity
Several studies have synthesized quinazolin-4(3H)-one derivatives and evaluated them for antimicrobial activities. These compounds showed potential as antibacterial and antifungal agents, with certain derivatives displaying significant activity against specific bacterial and fungal strains. This research underscores the potential of quinazolin-4(3H)-one derivatives in the development of new antimicrobial agents (Babu et al., 2015).
properties
IUPAC Name |
3-[1-[2-(2-bromophenyl)acetyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2/c22-18-9-3-1-6-15(18)12-20(26)24-11-5-7-16(13-24)25-14-23-19-10-4-2-8-17(19)21(25)27/h1-4,6,8-10,14,16H,5,7,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSYWIGMOKHISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2Br)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2513630.png)
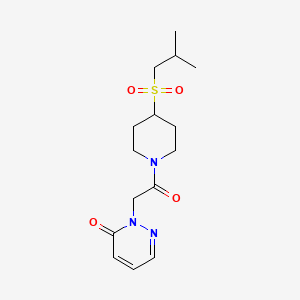
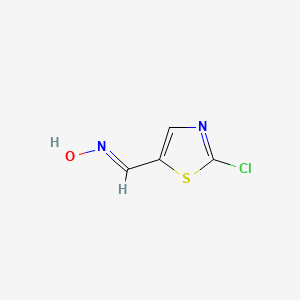
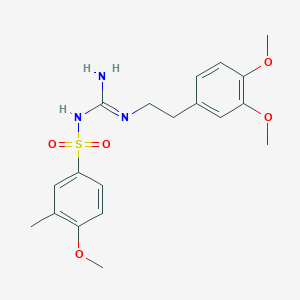
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2513634.png)
![ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate](/img/structure/B2513638.png)
![3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2513641.png)
